3-Amino-3-(pyridin-3-yl)propanoic acid
CAS No.: 62247-21-6
VCID: VC21539505
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Amino-3-(pyridin-3-yl)propanoic acid is an organic compound characterized by its unique amino acid structure, which includes a pyridine ring at the 3-position of the propanoic acid backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural similarity to amino acids involved in neurotransmission. Synthesis and ProductionThe synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid can be achieved through several methods, often involving the combination of pyridine derivatives with amino acid precursors. Advanced techniques may include the use of catalysts to enhance efficiency and purity. Biological Activities and ApplicationsResearch indicates that 3-Amino-3-(pyridin-3-yl)propanoic acid exhibits significant biological activities, particularly in influencing pathways related to glutamate receptors. These receptors are critical in synaptic transmission and plasticity, suggesting potential applications in treating neurological disorders. Interaction with Biological TargetsThe compound's ability to bind selectively to certain receptors related to neuronal signaling makes it a valuable candidate for therapeutic applications. Interaction studies often focus on evaluating its binding affinity and efficacy in modulating receptor activity. Comparison with Similar CompoundsSeveral compounds share structural similarities with 3-Amino-3-(pyridin-3-yl)propanoic acid, each exhibiting unique properties:
Safety and Hazards3-Amino-3-(pyridin-3-yl)propanoic acid is classified as a substance that may cause skin and eye irritation. It is also noted for potential respiratory irritation. Handling requires appropriate protective measures. GHS Classification
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 62247-21-6 | ||||||||||||
Product Name | 3-Amino-3-(pyridin-3-yl)propanoic acid | ||||||||||||
Molecular Formula | C12H16N2O4 | ||||||||||||
Molecular Weight | 252.27 g/mol | ||||||||||||
IUPAC Name | (2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate | ||||||||||||
Standard InChI | InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | ||||||||||||
Standard InChIKey | KXMSCBRTBLPGIN-JTQLQIEISA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-] | ||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-] | ||||||||||||
Synonyms | Z-Dab-OH;62234-40-6;Z-Dbu-OH;Cbz-L-2,4-diaminobutyricacid;N-alpha-Cbz-L-2,4-diamiobutyricacid;(S)-4-amino-2-(benzyloxycarbonylamino)butanoicacid;(S)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoicacid;Nalpha-Z-L-2,4-diaminobutyricacid;(2S)-4-amino-2-{[(benzyloxy)carbonyl]amino}butanoicacid;(2S)-4-AMINO-2-[[(BENZYLOXY)CARBONYL]AMINO]BUTANOICACID;N-A-Z-D-2,4-DIAMINOBUTYRICACID;PubChem13825;Z-DAB;Z-L-DAB-OH;96083_ALDRICH;SCHEMBL1023794;96083_FLUKA;EBD4602;KXMSCBRTBLPGIN-JTQLQIEISA-N;MolPort-003-939-925;ACT04328;N|A-Z-L-2,4-diaminobutyricacid;ZINC2555266;FD1079;KM0591 | ||||||||||||
PubChem Compound | 3606547 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume